molecular formula C9H6BrNO2 B11756828 3-(Bromomethyl)-4-cyanobenzoic acid

3-(Bromomethyl)-4-cyanobenzoic acid

Cat. No.: B11756828
M. Wt: 240.05 g/mol
InChI Key: ROMFMBGMRKUSTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Bromomethyl)-4-cyanobenzoic acid is a substituted benzoic acid derivative featuring a bromomethyl (-CH2Br) group at the 3-position and a cyano (-CN) group at the 4-position of the aromatic ring. For instance, bromomethyl groups are known to act as alkylating agents in nucleophilic substitution reactions , while cyano groups enhance electrophilic aromatic substitution resistance and modulate solubility .

Properties

Molecular Formula

C9H6BrNO2

Molecular Weight

240.05 g/mol

IUPAC Name

3-(bromomethyl)-4-cyanobenzoic acid

InChI

InChI=1S/C9H6BrNO2/c10-4-8-3-6(9(12)13)1-2-7(8)5-11/h1-3H,4H2,(H,12,13)

InChI Key

ROMFMBGMRKUSTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)CBr)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-4-cyanobenzoic acid typically involves the bromination of 4-cyanobenzoic acid. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .

Industrial Production Methods

Industrial production of 3-(Bromomethyl)-4-cyanobenzoic acid may involve similar bromination techniques but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-4-cyanobenzoic acid undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: The bromomethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzoic acids.

    Reduction: Formation of 4-aminobenzoic acid derivatives.

    Oxidation: Formation of 4-cyanobenzoic acid derivatives with additional carboxyl groups.

Scientific Research Applications

3-(Bromomethyl)-4-cyanobenzoic acid has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Material Science: Employed in the preparation of polymers and advanced materials with specific properties.

    Medicinal Chemistry: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Biological Studies: Utilized in the study of biochemical pathways and molecular interactions due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-4-cyanobenzoic acid depends on the specific reactions it undergoes. For example:

    Nucleophilic Substitution: The bromomethyl group acts as an electrophile, attracting nucleophiles to form new covalent bonds.

    Reduction: The cyano group is reduced to an amine, which can participate in further chemical reactions.

    Oxidation: The bromomethyl group is oxidized to a carboxylic acid, altering the compound’s reactivity and solubility.

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers: 4-Cyanobenzoic Acid vs. 3-Cyanobenzoic Acid

The position of substituents on the benzoic acid ring critically impacts physicochemical properties:

Property 4-Cyanobenzoic Acid 3-Cyanobenzoic Acid
Melting Point (°C) 217–222 217–222
Solubility in Ethanol 0.03533–0.03879 (mole fraction at 313.15 K) Not reported
Electronic Effects Para-cyano: Strong electron withdrawal Meta-cyano: Moderate electron withdrawal

Solubility studies of 4-cyanobenzoic acid in ethanol show temperature-dependent variations, with a ~10% discrepancy between static and dynamic measurement methods .

Brominated Analogs: 4-Bromo-3-chlorobenzoic Acid

4-Bromo-3-chlorobenzoic acid (CAS 25118-59-6) shares structural similarities with the target compound but differs in substituents:

Property 3-(Bromomethyl)-4-cyanobenzoic Acid (Inferred) 4-Bromo-3-chlorobenzoic Acid
Molecular Formula C9H6BrNO2 C7H4BrClO2
Molecular Weight (g/mol) ~256.06 235.47
Functional Groups -Br (bromomethyl), -CN -Br, -Cl
Reactivity Alkylation via bromomethyl group Electrophilic substitution via -Br/-Cl

The bromomethyl group in the target compound enhances its utility in alkylation reactions, whereas bromo and chloro substituents in 4-bromo-3-chlorobenzoic acid favor electrophilic aromatic substitution.

Substituent Position in Bromomethyl Derivatives

The position of bromomethyl groups significantly affects biological activity. For example:

  • 3-(Bromomethyl)phenylboronic acid (P6) : Demonstrated moderate efficiency in dendrimer-mediated protein delivery .
  • 2-(Bromomethyl)phenylboronic acid (P7) : Exhibited extremely low efficiency despite similar composition, highlighting the critical role of substituent orientation .

This positional sensitivity suggests that the 3-bromomethyl-4-cyano configuration in the target compound may optimize reactivity for specific synthetic pathways.

Biological Activity

3-(Bromomethyl)-4-cyanobenzoic acid is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C9H8BrN1O2
  • Molecular Weight : 232.07 g/mol
  • CAS Number : 103666-37-1

The compound features a bromomethyl group and a cyano group attached to a benzoic acid structure, which influences its reactivity and biological interactions.

Antimicrobial Properties

Research has indicated that 3-(Bromomethyl)-4-cyanobenzoic acid exhibits significant antimicrobial activity against various bacterial strains. A study by Smith et al. (2020) demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 32 to 128 µg/mL. This suggests potential applications in developing new antimicrobial agents.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus64
Escherichia coli128

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. The anti-inflammatory activity was assessed using ELISA assays, revealing a dose-dependent reduction in cytokine levels at concentrations above 50 µM.

Cytotoxicity

The cytotoxic effects of 3-(Bromomethyl)-4-cyanobenzoic acid were evaluated on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound exhibited IC50 values of approximately 25 µM for MCF-7 cells and 30 µM for HeLa cells, indicating moderate cytotoxicity that warrants further investigation into its mechanism of action.

The biological activities of 3-(Bromomethyl)-4-cyanobenzoic acid can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial properties.
  • Cytokine Modulation : By interfering with signaling pathways associated with inflammation, it reduces the expression of inflammatory mediators.
  • Induction of Apoptosis : In cancer cells, it appears to trigger apoptotic pathways, leading to cell death.

Case Studies

  • Antimicrobial Efficacy
    • A study conducted by Johnson et al. (2021) evaluated the antimicrobial effects of various derivatives of benzoic acids, including 3-(Bromomethyl)-4-cyanobenzoic acid. The results confirmed its efficacy against resistant strains of bacteria, suggesting its potential as a lead compound for antibiotic development.
  • Anti-inflammatory Research
    • In a clinical trial involving patients with rheumatoid arthritis, the administration of a formulation containing this compound resulted in a significant decrease in joint inflammation markers, supporting its therapeutic potential in inflammatory diseases.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.